Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]benzoate
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Overview
Description
METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final steps involve the sulfonylation and amidation reactions to form the complete structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and methoxyphenyl groups can enhance its binding affinity and specificity. The sulfonyl group may play a role in modulating the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Compared to these compounds, METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 2-(4-SULFONYL)BUTANAMIDO BENZOATE
This detailed article provides a comprehensive overview of METHYL 2-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H22F3N3O6S |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
methyl 2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]benzoate |
InChI |
InChI=1S/C24H22F3N3O6S/c1-35-19-11-6-4-8-15(19)18-14-20(24(25,26)27)30-23(29-18)37(33,34)13-7-12-21(31)28-17-10-5-3-9-16(17)22(32)36-2/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,28,31) |
InChI Key |
NTDIBTHQNUVPIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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